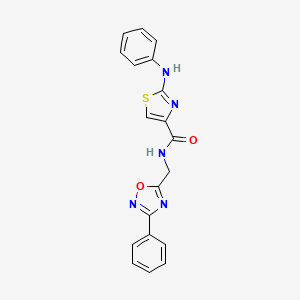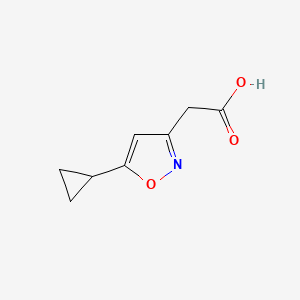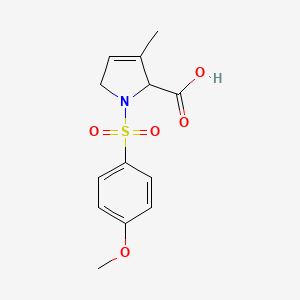
1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is not available in the sources I have access to .Aplicaciones Científicas De Investigación
Structure and Conformation Analysis
Research on solvated derivatives of similar compounds has been conducted to understand their crystal structure and molecular conformation. For instance, the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide reveals insights into its crystal structure and conformation, using X-ray analysis and AM1 molecular orbital methods. This compound, evaluated as a potential antineoplastic agent, showcases the utility of 4-methoxybenzenesulfonyl derivatives in understanding molecular structures and interactions (Surajit Banerjee et al., 2002).
Catalytic Applications
The synthesis and application of sulfonated Schiff base copper(II) complexes, derived from reactions involving compounds with a methoxybenzenesulfonyl group, highlight their potential as catalysts in oxidation reactions. These complexes demonstrate efficiency and selectivity in alcohol oxidation, underscoring the role of methoxybenzenesulfonyl derivatives in developing selective catalysts for organic synthesis (S. Hazra et al., 2015).
Antimicrobial and Analgesic Activities
A series of studies have focused on synthesizing and evaluating the analgesic and antiinflammatory activities of compounds closely related to the chemical . For example, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including methoxybenzenesulfonyl derivatives, has been explored for their potential as analgesic agents, demonstrating the relevance of these compounds in medicinal chemistry research (Joseph M. Muchowski et al., 1985).
Synthetic Methodology
The organocatalytic synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, facilitated by methoxybenzenesulfonyl derivatives, highlights innovative approaches to accessing polysubstituted pyrroles. This demonstrates the compound's utility in enabling new synthetic routes under mild conditions (Yin Zheng et al., 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazard information for “1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is not available in the sources I have access to .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9-7-8-14(12(9)13(15)16)20(17,18)11-5-3-10(19-2)4-6-11/h3-7,12H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAFHPZXOWSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

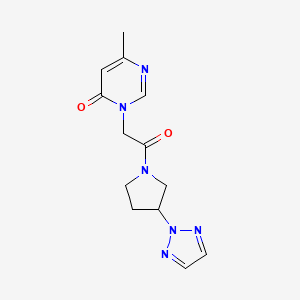
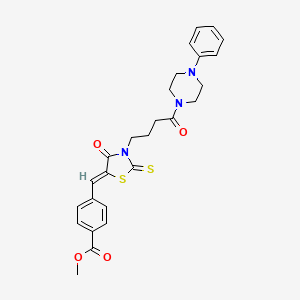


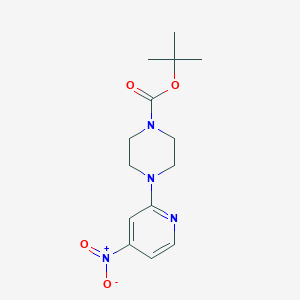
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)
![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)
![5-chloro-2-methanesulfonyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2607000.png)
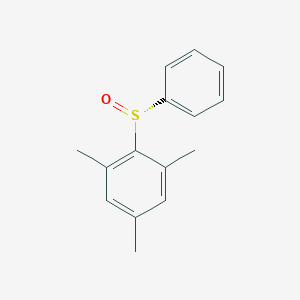
![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2607002.png)
![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)
![5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2607004.png)
